molecular formula C13H18N4O B11523328 6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11523328
M. Wt: 246.31 g/mol
InChI Key: VXYFHUVLLRTRPN-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrano[2,3-c]pyrazole derivatives, including 6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, typically involves a multi-component reaction. One common method involves the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of sulfonated amorphous carbon and eosin Y as catalysts . The reaction conditions include moderate temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the multi-component reaction approach mentioned above can be scaled up for industrial applications, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses . The compound binds to the ATP-binding pocket and the lipid-binding pocket of the kinase, blocking its activity and thereby reducing inflammation .

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

6-amino-3-methyl-4-pentan-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C13H18N4O/c1-4-8(5-2)11-9(6-14)12(15)18-13-10(11)7(3)16-17-13/h8,11H,4-5,15H2,1-3H3,(H,16,17)

InChI Key

VXYFHUVLLRTRPN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1C(=C(OC2=NNC(=C12)C)N)C#N

Origin of Product

United States

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